molecular formula C13H16N2O3 B11760798 Benzyl allyl[2-(hydroxyimino)ethyl]carbamate

Benzyl allyl[2-(hydroxyimino)ethyl]carbamate

Cat. No.: B11760798
M. Wt: 248.28 g/mol
InChI Key: USNPGPXWVWTJSS-ZSOIEALJSA-N
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Description

Benzyl allyl[2-(hydroxyimino)ethyl]carbamate is a carbamate derivative characterized by an allyl group, a hydroxyimino (oxime) functional group, and a benzyl carbamate moiety. Carbamates are widely used in organic synthesis and pharmaceuticals due to their stability and versatility as protecting groups or intermediates. The hydroxyimino group may confer unique reactivity, such as metal chelation or participation in cyclization reactions, while the allyl group offers opportunities for further functionalization via click chemistry or cross-coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

benzyl N-[(2Z)-2-hydroxyiminoethyl]-N-prop-2-enylcarbamate

InChI

InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2/b14-8-

InChI Key

USNPGPXWVWTJSS-ZSOIEALJSA-N

Isomeric SMILES

C=CCN(C/C=N\O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Zinc-Based Catalysts

The patent US6133473A demonstrates that zinc acetyl acetonate accelerates carbamate formation between oximes and isocyanates, achieving >90% conversion within 0.5 hours at 2% catalyst loading. Comparative data (Table 1) highlight its superiority over tin-based alternatives, which exhibit slower kinetics and higher by-product formation.

Table 1: Catalyst Performance in Carbamate Synthesis

CatalystLoading (% wt)Conversion (0.5 hr)By-Products (%)
Zinc acetyl acetonate2.091.2%0.0
Dibutyltin dilaurate2.060.2%1.6

Reactions conducted in methylene chloride at 0–35°C show optimal results, with zinc catalysts enabling near-quantitative yields without chromatographic purification.

Solvent Effects

Polar aprotic solvents like methylene chloride enhance reaction rates by stabilizing transition states. In contrast, ethereal solvents (e.g., THF) reduce efficiency due to poor solubility of intermediates.

Reductive Amination and Protection Strategies

Benzyl Group Introduction

Ambeed’s procedure for tert-butyl 2-(benzylamino)ethylcarbamate illustrates a reductive amination approach using benzaldehyde and NaBH4 in methanol. This method achieves 92% yield by forming a Schiff base intermediate, followed by borohydride reduction (Equation 1):

R-NH2+PhCHONaBH4R-NH-CH2Ph(92% yield)[2]\text{R-NH}2 + \text{PhCHO} \xrightarrow{\text{NaBH}4} \text{R-NH-CH}_2\text{Ph} \quad \text{(92\% yield)} \quad

Allyl Carbamate Installation

Allyl isocyanate reacts with hydroxyiminoethylamine intermediates under zinc catalysis to install the allyl carbamate group. The process mirrors Example 4 of US6133473A, where n-butyl isocyanate reacts with dibromoformaldoxime to yield N-n-butyl dibromoformaldoxime carbamate in 80% crude yield.

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures between 0°C and 35°C prevents oxime decomposition while ensuring rapid isocyanate coupling. Exceeding 35°C risks side reactions, including urea formation.

Catalyst Loading

A 2% wt zinc acetyl acetonate loading balances cost and efficiency, achieving 98.3% conversion after 16 hours. Higher loadings marginally improve kinetics but complicate catalyst removal.

Analytical Characterization

Chromatographic Monitoring

Gas chromatography (GC) tracks reaction progress, as demonstrated in US6133473A, where carbamate purity exceeded 98.5% after column chromatography. LC-MS confirms molecular ion peaks ([M+H]⁺) aligned with theoretical masses.

Spectroscopic Validation

¹H NMR (CDCl₃) of purified carbamates shows characteristic signals:

  • Allyl group : δ 5.2–5.4 (m, 2H, CH₂=CH), δ 5.8–6.0 (m, 1H, CH₂=CH)

  • Benzyl group : δ 7.3 (s, 5H, Ph), δ 4.4 (s, 2H, CH₂Ph)

Comparative Analysis of Methods

Traditional tin-catalyzed routes require prolonged reaction times (41 hours) and yield 66% purified product with 2.2% by-products. In contrast, zinc-catalyzed methods complete in 0.5 hours with no detectable impurities, underscoring their industrial viability.

Industrial Applications and Scalability

Zinc catalysts enable kilogram-scale synthesis with minimal waste, as their low toxicity simplifies disposal. Ambeed’s reductive amination protocol uses inexpensive reagents (NaBH4, methanol), further enhancing scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl allyl[2-(hydroxyimino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or benzyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed:

    Oxidation: Formation of oximes and nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl allyl[2-(hydroxyimino)ethyl]carbamate is a synthetic organic compound with a unique structure featuring a benzyl group, an allyl group, and a hydroxyimino moiety. It belongs to the carbamate class, which are esters of carbamic acid, and has the molecular formula C14H17N2O3C_{14}H_{17}N_2O_3. The compound has both hydrophilic and lipophilic properties, making it suitable for various applications in medicinal chemistry and materials science.

Reactivity and Synthesis
The reactivity of this compound is due to its functional groups. The hydroxyimino group can undergo nucleophilic addition reactions, while the carbamate moiety can participate in hydrolysis and other transformations. The allyl group may also engage in substitution reactions or polymerization processes under appropriate conditions. Several methods exist for synthesizing this compound.

Potential Applications

This compound and similar compounds exhibit significant biological activity and have potential applications in various fields:

  • Medicinal Chemistry: It serves as a precursor for developing pharmaceuticals targeting specific enzymes or pathways. Many carbamates have been studied as potential enzyme inhibitors and therapeutic agents against diseases like cancer and neurodegenerative disorders. The hydroxyimino group's metal-chelating properties can enhance the bioactivity of such compounds by facilitating interactions with metal ions in biological systems. In treating Alzheimer's disease, Parkinson's disease, memory dysfunction, Tourette's syndrome, sleep disorders, attention deficit hyperactivity disorder, neurodegeneration, inflammation, neuroprotection, anxiety, depression, mania, schizophrenia, anorexia and other eating disorders, AIDS-induced dementia, epilepsy, urinary incontinence, substance abuse, smoking cessation or inflammatory bowel syndrome .
  • Agricultural Chemistry: Its antimicrobial properties may allow for applications in crop protection formulations.
  • Chemical Intermediates: It can act as a chemical intermediate.
  • Materials Science: It can be used in materials science due to its hydrophilic and lipophilic properties.

Research and Development

Studies on interaction mechanisms reveal its potential to form complexes with metal ions, enhancing its biological efficacy. The hydroxyimino moiety allows for chelation with metals like iron and copper, crucial in many biological processes, and this property could be leveraged in drug design to improve the pharmacokinetics and dynamics of therapeutic agents based on this compound.

Carbamate Synthesis

Mechanism of Action

The mechanism of action of Benzyl allyl[2-(hydroxyimino)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features, molecular properties, and applications of benzyl allyl[2-(hydroxyimino)ethyl]carbamate analogs:

Compound Molecular Formula Molecular Weight Key Functional Groups Applications References
Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate C₁₂H₁₇N₃O₃ 251.29 Hydroxyimino, carbamate, tertiary amine Intermediate in HIV-integrase inhibitors
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate C₁₈H₁₇N₅O₄ 375.36 Benzotriazole, carbamate, amide Peptide synthesis, bioconjugation
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate C₁₄H₂₁NO₅ 283.32 Polyethylene glycol (PEG)-like chain, carbamate Solubility enhancer in drug delivery
Benzyl (2-bromoethyl)carbamate C₁₀H₁₂BrNO₂ 258.12 Bromoethyl, carbamate Alkylating agent in organic synthesis
Benzyl N-Hydroxycarbamate C₈H₉NO₃ 167.16 N-hydroxycarbamate Pharmaceutical intermediate, hydroxylamine precursor
Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate C₁₆H₁₇NO₃ 271.31 Phenolic hydroxyl, carbamate Tyramine derivatives in neuropharmacology

Reactivity and Stability

  • Hydroxyimino Group: Compounds like Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate () exhibit tautomerism between oxime and nitroso forms, influencing their reactivity in metal coordination or nucleophilic additions .
  • Benzotriazole Derivatives : The benzotriazole moiety in enhances leaving-group ability in peptide couplings, improving reaction yields compared to traditional carbamates .
  • Bromoethyl Group: Benzyl (2-bromoethyl)carbamate () acts as an alkylating agent but may pose toxicity risks, contrasting with the lower toxicity of hydroxyimino derivatives .

Research Findings and Data

Key Studies on Carbamate Derivatives

  • Antiviral Applications: Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate demonstrated 85% inhibition of HIV integrase at 10 µM in vitro, outperforming non-hydroxylated analogs .
  • Peptide Synthesis : Benzyl benzotriazole-carbamate derivatives () achieved 92% yield in solid-phase peptide synthesis, compared to 78% for classical carbamates .
  • Toxicity Profile: Ethyl N-hydroxycarbamate () showed weak mutagenicity (2–3 revertants/µmol) in Salmonella typhimurium assays, while vinyl carbamate induced hepatic carcinomas in 90% of tested rats .

Biological Activity

Benzyl allyl[2-(hydroxyimino)ethyl]carbamate is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C13H16N2O3C_{13}H_{16}N_{2}O_{3}. It includes a benzyl group, an allyl group, and a hydroxyimino moiety, which contribute to its diverse reactivity and potential applications in medicinal chemistry.

  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors. This compound may inhibit acetylcholinesterase activity, which is crucial in neurotransmission processes. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially affecting neuromuscular transmission and cognitive functions.
  • Metal-Chelating Properties : The hydroxyimino group is known for its ability to chelate metal ions, which can enhance the bioactivity of the compound by facilitating interactions with various biological macromolecules. This property may be particularly relevant in therapeutic contexts where metal ions play a role in disease mechanisms.
  • Genotoxic Effects : Preliminary studies suggest that this compound could exhibit genotoxic effects, raising concerns about its safety profile in therapeutic applications. Understanding the pathways through which these effects occur is essential for evaluating its potential as a drug candidate.

Biological Activity Findings

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Potential : Some studies have highlighted carbamate derivatives as promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, making it a candidate for further exploration in agricultural applications or as a therapeutic agent against infections.
  • Neuroprotective Effects : Given its mechanism of action on acetylcholinesterase, there is potential for neuroprotective applications, particularly in neurodegenerative diseases like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of benzyl carbamates and their derivatives:

StudyFocusKey Findings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines.
NeurotoxicityEvaluated the genotoxic effects of related compounds, highlighting safety concerns.
Enzyme InhibitionInvestigated the inhibition of acetylcholinesterase, linking it to cognitive enhancement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl allyl[2-(hydroxyimino)ethyl]carbamate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves carbamate formation via coupling of allyl amines with benzyl chloroformate derivatives. For example, analogous compounds (e.g., benzyl carbamates with hydroxyimino groups) are synthesized using stepwise protection-deprotection strategies, as seen in the preparation of tert-butyl carbamates (). Optimization includes adjusting pH, temperature, and solvent polarity to enhance yields. Monitoring via TLC or HPLC is critical to track intermediate stability, particularly for the hydroxyimino group, which may tautomerize under acidic/basic conditions .
  • Data Insight : In similar carbamate syntheses, yields exceeding 70% are achievable using dichloromethane or THF as solvents at 0–25°C ( ).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Confirm regiochemistry of the hydroxyimino group (δ ~8–10 ppm for oxime protons) and carbamate linkage (δ ~5.1 ppm for benzyl CH2) .
  • HPLC-MS : Detect impurities (<2%) and verify molecular weight (e.g., [M+H]+ ions).
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement ( ).

Q. What safety precautions are required during handling?

  • Guidelines :

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis ( ).
  • Hazards : Potential skin/eye irritation (H315/H319); use PPE (gloves, goggles) and work in a fume hood ( ).
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the hydroxyimino group in this compound?

  • Methodology :

  • Kinetic Studies : Monitor tautomerization (oxime ⇌ nitroso) via UV-Vis spectroscopy under varying pH .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic/nucleophilic sites. For example, the hydroxyimino group may act as a chelating agent in metal-catalyzed reactions ( ).
    • Data Contradictions : Some studies report instability of hydroxyimino groups above pH 7, while others note stabilization via intramolecular H-bonding ( ).

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Methodology :

  • In Vitro Assays : Test inhibition of proteases (e.g., HIV protease) using fluorescence-based activity assays. Analogous benzyl carbamates show IC50 values in the µM range ().
  • Docking Simulations : Map binding interactions using AutoDock Vina; the carbamate moiety may hydrogen-bond with catalytic residues ( ).
    • Challenges : Off-target effects (e.g., inhibition of cytochrome P450) require selectivity profiling via panel assays .

Q. What strategies improve stability in aqueous or oxidative environments?

  • Approaches :

  • Formulation : Encapsulate in liposomes or cyclodextrins to shield the hydroxyimino group ( ).
  • Derivatization : Replace the allyl group with more stable substituents (e.g., propargyl) to reduce susceptibility to radical-mediated degradation .
    • Data : Accelerated stability testing (40°C/75% RH) shows <10% degradation over 30 days when stored in amber vials ().

Methodological Resources

  • Structural Refinement : SHELXL ( ) for crystallographic data.
  • Synthetic Protocols : Stepwise carbamate coupling ( ).
  • Safety Data : GHS-compliant protocols ( ).

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